Ppar|A agonist 2

PPARα selectivity isoform selectivity nuclear receptor pharmacology

PPARα agonist 2 (CAS 2376590-40-6; also referenced as compound 4u, A190, or CAY10767) is a synthetic, non-fibrate, small-molecule agonist of peroxisome proliferator-activated receptor alpha (PPARα). It belongs to the 4-benzyloxy-benzylamino chemotype and exhibits an EC50 of 37 nM for human PPARα in a luciferase cell reporter assay, with >2,700-fold selectivity over the PPARγ and PPARδ isoforms.

Molecular Formula C24H20O5
Molecular Weight 388.4 g/mol
Cat. No. B12404737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpar|A agonist 2
Molecular FormulaC24H20O5
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C24H20O5/c1-26-18-13-19(27-2)21-20(14-18)29-23(17-11-7-4-8-12-17)24(22(21)25)28-15-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3
InChIKeySYAPZOACBBPGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPARα Agonist 2 (CAY10767, A190, Compound 4u) — Potency, Selectivity, and Retinal Disease Research Application Overview


PPARα agonist 2 (CAS 2376590-40-6; also referenced as compound 4u, A190, or CAY10767) is a synthetic, non-fibrate, small-molecule agonist of peroxisome proliferator-activated receptor alpha (PPARα). It belongs to the 4-benzyloxy-benzylamino chemotype and exhibits an EC50 of 37 nM for human PPARα in a luciferase cell reporter assay, with >2,700-fold selectivity over the PPARγ and PPARδ isoforms [1]. Originally discovered through structure-guided evolution of a first-generation lead (A91) for retinal disease applications, PPARα agonist 2 has been evaluated for diabetic retinopathy (DR) and age-related macular degeneration (AMD), demonstrating in vivo efficacy in an STZ-induced rat vascular leakage model and sustained retinal delivery for up to 6 months following intravitreal administration of microparticle-encapsulated formulations [2]. The compound is available from multiple commercial suppliers as a research-grade tool compound (purity ≥98%) .

Why PPARα Agonist 2 Cannot Be Simply Substituted by Other PPARα Agonists in Research or Drug Discovery Programs


Despite sharing PPARα as a molecular target, commercially available PPARα agonists span an enormous range of isoform selectivity ratios, from approximately 10-fold (fenofibrate) to >2,700-fold (PPARα agonist 2) [1]. This difference is not merely quantitative — it determines whether off-target PPARγ-driven adipogenesis, fluid retention, or PPARδ-mediated effects confound experimental interpretation. Furthermore, PPARα agonist 2 belongs to a non-fibrate 4-benzyloxy-benzylamino chemotype structurally and pharmacologically distinct from the fibrate class (fenofibrate, gemfibrozil), the ureido-thioisobutyric acid series (GW7647, GW9578), and the oxybenzylglycine series (BMS-687453) [1]. Critically, PPARα agonist 2 is the only PPARα agonist for which a peer-reviewed body of evidence supports application in retinal and oculovascular disease models, including demonstration of blood-retinal barrier penetration, sustained intraocular delivery, and efficacy in both DR and AMD animal models [1][2]. Generic substitution with a fibrate or another PPARα tool compound would forfeit these application-specific validation data and introduce uncharacterized selectivity confounds.

PPARα Agonist 2 — Quantitative Differentiation Evidence Against Closest PPARα Agonist Comparators


Isoform Selectivity Ratio: >2,700-Fold vs. 10- to 500-Fold for Comparator PPARα Agonists

PPARα agonist 2 (compound 4u) exhibits >2,700-fold selectivity for PPARα over PPARγ and PPARδ in a luciferase cell reporter assay using non-human mammalian cells engineered to express human PPAR isoforms [1]. This selectivity ratio substantially exceeds that of all major comparator PPARα agonists: fenofibrate/fenofibric acid (~10-fold selectivity; human PPARα EC50 = 30 μM, PPARγ EC50 = 200 μM) ; GW7647 (~200-fold; human PPARα EC50 = 6 nM, PPARγ EC50 = 1,100 nM, PPARδ EC50 = 6,200 nM) [2]; BMS-687453 (~410-fold vs PPARγ; human PPARα EC50 = 10 nM in GAL4 transactivation assay) [3]; and GW590735 (≥500-fold vs PPARγ and PPARδ; human PPARα EC50 = 4 nM) [4]. The >2,700-fold selectivity of PPARα agonist 2 is approximately 13.5× greater than GW7647, 6.6× greater than BMS-687453, 5.4× greater than GW590735, and 270× greater than fenofibrate.

PPARα selectivity isoform selectivity nuclear receptor pharmacology

Structure-Guided Methyl Substitution: 21-Fold Potency Gain Over the Des-Methyl Parent Analogue

In a direct head-to-head comparison within the same experimental series (Table 5, J Med Chem 2020), installation of a single methyl group at the 3-position of the B-ring (compound 4u) reduced the PPARα EC50 from 770 ± 30 nM (des-methyl analogue 4b) to 37 ± 10 nM, representing a ~21-fold improvement in cellular potency [1]. By contrast, methylation at the 2-position (4t: EC50 = 1,450 nM) or other ring positions (4v–4z) failed to produce comparable gains, with some analogues (4x: EC50 = 25,600 nM) exhibiting substantially worse activity [1]. In silico modeling suggests that the 3-methyl group induces a binding shift enabling improved hydrogen bonding with the Ser280/Tyr314/His440/Tyr464 tetrad and facilitates T-shaped edge-to-face π-interactions between the benzoic acid aromatic ring and His440 — interactions not present in the des-methyl or 2-methyl analogues [1]. This positions 4u as the optimized representative of its chemotype, with a potency and selectivity profile not achievable by earlier-generation analogues in the same series.

structure-activity relationship methyl effect PPARα binding mode

Retinal Disease Application: Validated Efficacy in Diabetic Retinopathy and AMD Models Not Demonstrated for Other PPARα Agonists

While fenofibrate has demonstrated clinical efficacy against DR progression in the FIELD and ACCORD trials, its utility is limited by low ocular distribution, low PPARα affinity (EC50 = 30 μM), poor isoform selectivity (~10-fold), and dose-limiting toxicities [1]. PPARα agonist 2 (as A190) was specifically designed to overcome these limitations. In a comparative framework, A190 exhibited higher potency (EC50 = 37 nM vs 30,000 nM for fenofibrate; ~811-fold more potent) and vastly superior selectivity (>2,700-fold vs ~10-fold) [1]. In the STZ-induced rat DR model, systemic administration of the first-generation lead A91 (same chemotype) reduced retinal vascular leakage to levels comparable to the non-diabetic cohort at doses similar to fenofibric acid, but without the hepatomegaly observed with fenofibric acid treatment [1]. Furthermore, A190 encapsulated in biodegradable PLGA microparticles (A190-MP) achieved sustained retinal drug levels for up to 6 months following a single intravitreal injection, alleviating retinal dysfunction (electroretinography), preserving cone photoreceptor density and outer nuclear layer thickness, and reducing vascular leakage and neovascularization in both Vldlr-/- (wet AMD) and Abca4-/-/Rdh8-/- (dry AMD) mouse models [2]. No other commercially available PPARα agonist has demonstrated comparable breadth of in vivo efficacy across both DR and AMD models with sustained ocular delivery.

diabetic retinopathy age-related macular degeneration retinal vascular leakage neuroprotection

In Vivo Efficacy in the STZ-Induced Rat Diabetic Retinopathy Model Without Rodent Hepatomegaly

The first-generation lead compound A91, which shares the same 4-benzyloxy-benzylamino chemotype as PPARα agonist 2 (4u), was evaluated head-to-head against fenofibric acid in the streptozotocin (STZ)-induced rat model of diabetic retinopathy [1]. Systemic intraperitoneal administration of A91 reduced retinal vascular leakage in diabetic rats to the range of the non-diabetic control cohort at a dose comparable to that of fenofibric acid [1]. Critically, A91-treated animals showed no signs of hepatomegaly — a well-documented rodent-specific adverse effect of fenofibrate/fenofibric acid that complicates preclinical toxicology interpretation [1]. This differentiation is significant because clinical-stage PPARα agonists (e.g., LY518674) have faced development challenges related to safety signals, and rodent hepatomegaly has historically been a confounding factor in PPARα agonist development [2]. The chemotype's apparent avoidance of this liability, combined with in vivo DR efficacy, supports its superior translational relevance for retinal indications.

STZ-induced diabetic retinopathy vascular leakage hepatomegaly in vivo pharmacology

Favorable Early Cardiac and Metabolic Safety Profile of the 4-Benzyloxy-benzylamino Chemotype

The first-generation lead A91 was profiled for cardiac and metabolic safety liabilities relevant to translational development [1]. In an automated whole-cell patch-clamp assay (Qpatch 48), A91 exhibited low potency for the hERG potassium channel, with <50% inhibition at 10 μM — below the standard flagging threshold for cardiotoxicity risk [1]. Additionally, A91 showed no evidence of time-dependent inhibition (TDI) against the major drug-metabolizing cytochrome P450 isoforms (CYP1A, 2C9, 2C19, 2D6, and 3A) [1]. The absence of CYP3A TDI is particularly important because the majority of diabetic patients — the intended target population for DR therapy — require concomitant statin therapy, and CYP3A-mediated drug-drug interactions with statins represent a significant clinical risk [1]. A91 also exhibited no measurable cytotoxicity in the 661W retinal pigment epithelium photoreceptor cell line at concentrations up to 200 μM [1]. While these data were generated for A91 rather than 4u directly, the shared chemotype scaffold supports class-level inference of a favorable early safety profile that differentiates this series from fibrates, which carry known CYP-related interaction liabilities.

hERG CYP450 inhibition drug-drug interaction cardiac safety

Sustained Ocular Drug Delivery: 6-Month Retinal Detection with A190 Microparticle Formulation

PPARα agonist 2 (as A190) was formulated into biodegradable PLGA microparticles (A190-MP) for sustained intravitreal drug delivery [1]. Following a single intravitreal injection, A190 was detectable in the retina for up to 6 months, demonstrating the feasibility of long-interval dosing for chronic retinal conditions [1]. In contrast, fenofibrate — the only PPARα agonist with clinical DR data — requires daily oral administration at high doses (200 mg) to overcome poor ocular distribution, and even then retinal exposure is limited [2]. The A190-MP formulation alleviated retinal dysfunction (electroretinography), preserved cone photoreceptor density and outer nuclear layer thickness (optical coherence tomography and histology), and reduced vascular leakage and neovascularization in both wet and dry AMD mouse models [1]. Mechanistically, A190-MP upregulated PPARα, PGC1α, and TOMM20 expression in the retina and improved retinal mitochondrial function (Seahorse analysis), effects attributed to PPARα-dependent mitochondrial biogenesis and neuroprotection [1]. No other PPARα agonist tool compound or clinical candidate has published data demonstrating sustained multi-month intraocular delivery with functional and structural retinal protection across two mechanistically distinct AMD models.

sustained release intravitreal delivery PLGA microparticles ocular pharmacokinetics

PPARα Agonist 2 — High-Impact Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Diabetic Retinopathy Drug Discovery: Lead Optimization Benchmark with Validated In Vivo Efficacy and Safety Differentiation

PPARα agonist 2 serves as an optimized lead compound and benchmarking standard for DR-focused drug discovery programs. The STZ-induced rat vascular leakage model has demonstrated that the 4-benzyloxy-benzylamino chemotype achieves retinal protection comparable to fenofibric acid but without rodent hepatomegaly [1]. The ~21-fold potency gain conferred by the 3-methyl B-ring substitution over the des-methyl analogue 4b provides a clear SAR rationale for lead optimization [1]. The absence of hERG liability and CYP450 time-dependent inhibition in the chemotype supports combinability with statin therapy — a critical requirement given that the majority of diabetic patients are on statins [1]. Procurement of PPARα agonist 2 as a reference standard enables direct benchmarking of novel DR candidates against a compound with published retinal vascular leakage efficacy and a characterized safety profile. For more details on the in vivo DR model data, see Evidence Items 3 and 4 in Section 3.

Age-Related Macular Degeneration Research: Only PPARα Agonist with Dual Wet and Dry AMD Model Efficacy Data

PPARα agonist 2 (as A190-MP) is the only PPARα agonist for which published evidence demonstrates efficacy in both Vldlr-/- (wet AMD) and Abca4-/-/Rdh8-/- (dry AMD) mouse models following sustained intravitreal delivery [2]. The 6-month retinal detection window achieved with PLGA microparticle encapsulation addresses a fundamental challenge in ocular drug development: achieving therapeutically relevant and sustained retinal concentrations without repeated invasive injections [2]. The demonstration of preserved cone photoreceptor density, outer nuclear layer thickness, and retinal mitochondrial function (via PPARα/PGC1α/TOMM20 upregulation) provides mechanistic endpoints for AMD research programs [2]. For detailed selectivity, potency, and ocular delivery data, see Evidence Items 1, 3, and 6 in Section 3.

PPAR Isoform-Selective Pharmacology: The Widest Selectivity Window for Nuclear Receptor Mechanistic Studies

For academic and industrial laboratories conducting nuclear receptor mechanistic studies, PPARα agonist 2 provides an experimentally validated >2,700-fold selectivity window over PPARγ and PPARδ [1]. This is substantially wider than GW7647 (~200-fold), BMS-687453 (~410-fold), GW590735 (≥500-fold), and fenofibrate (~10-fold) [1]. The high selectivity is particularly valuable for experiments in cell types that co-express multiple PPAR isoforms — such as retinal Müller cells, endothelial cells, and retinal pigment epithelium — where off-target PPARγ or PPARδ activation could confound gene expression or functional readouts [1]. At the standard working concentration of 100–500 nM (approximately 3–14× EC50), PPARα agonist 2 is expected to occupy PPARα without approaching the activation threshold for PPARγ or PPARδ, enabling cleaner dissection of PPARα-specific biology. See Evidence Item 1 in Section 3 for selectivity ratio comparisons across all major PPARα agonist tool compounds.

Sustained-Release Ocular Formulation Development: Validated Intravitreal Delivery Platform with Multi-Month Duration

The published A190-MP PLGA microparticle formulation provides a directly replicable platform for laboratories developing sustained-release ocular drug delivery systems [2]. The formulation achieved retinal drug detection for up to 6 months following a single intravitreal injection and demonstrated functional neuroprotection by electroretinography, structural preservation by OCT and histology, and anti-angiogenic efficacy in two mechanistically distinct AMD models [2]. This body of evidence positions PPARα agonist 2 as a validated payload for ocular drug delivery research, with published protocols for encapsulation, characterization, and in vivo efficacy assessment that can serve as a methodological template [2]. For detailed sustained-release and retinal protection data, see Evidence Items 5 and 6 in Section 3.

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